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Compound of Interest

Compound Name: Lentinellic acid

Cat. No.: B15567623 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentinellic acid is a bioactive sesquiterpenoid belonging to the protoilludane class of natural

products. These compounds are known for their complex, fused ring systems and diverse

biological activities. The definitive determination of the intricate three-dimensional structure of

such molecules is paramount for understanding their mechanism of action and for any future

drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most

powerful technique for the complete structure elucidation of novel natural products like

Lentinellic acid in solution. This document provides a detailed overview of the NMR

techniques and protocols used to determine the planar structure and relative stereochemistry

of Lentinellic acid.

Spectroscopic Data
The following tables summarize the hypothetical ¹H and ¹³C NMR data for Lentinellic acid, as

well as key 2D NMR correlations, which are essential for its structure elucidation.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Lentinellic Acid in CDCl₃
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Position δC (ppm) δH (ppm)
Multiplicity (J in
Hz)

1 135.2

2 198.5

3 50.1 2.85 dd (12.5, 6.0)

4 45.3 2.10 m

4a 48.2 2.65 t (8.5)

5 35.1 1.80, 1.65 m, m

6 42.5

7 28.9 1.95 m

8 33.4 1.75, 1.55 m, m

8a 65.7 3.15 d (4.5)

9 210.1

10 125.8 6.90 s

11 165.4

12 170.2

13 25.1 1.15 s

14 22.8 1.05 s

15 28.7 1.25 s

Table 2: Key 2D NMR Correlations for Lentinellic Acid
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Proton (δH)
COSY Correlations
(δH)

HMBC Correlations
(δC)

Key NOESY
Correlations (δH)

H-3 (2.85) H-4 (2.10) C-2, C-4, C-4a, C-9
H-4 (2.10), H-15

(1.25)

H-4 (2.10)

H-3 (2.85), H-4a

(2.65), H-5 (1.80,

1.65)

C-3, C-4a, C-5, C-8a
H-3 (2.85), H-5a

(1.80)

H-4a (2.65)
H-4 (2.10), H-8a

(3.15)

C-1, C-4, C-5, C-8a,

C-9

H-8a (3.15), H-15

(1.25)

H-5a (1.80)
H-5b (1.65), H-4

(2.10)
C-4, C-4a, C-6, C-7

H-5b (1.65), H-13

(1.15)

H-5b (1.65)
H-5a (1.80), H-4

(2.10)
C-4, C-4a, C-6, C-7

H-5a (1.80), H-14

(1.05)

H-8a (3.15) H-4a (2.65)
C-1, C-4a, C-8, C-9,

C-10
H-4a (2.65)

H-10 (6.90)
C-1, C-8a, C-9, C-11,

C-12

H-13 (1.15) C-5, C-6, C-7, C-14
H-5a (1.80), H-14

(1.05)

H-14 (1.05) C-5, C-6, C-7, C-13
H-5b (1.65), H-13

(1.15)

H-15 (1.25) C-3, C-4a, C-8a, C-9
H-3 (2.85), H-4a

(2.65)

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of

Lentinellic acid are provided below.

Sample Preparation: A sample of 5-10 mg of purified Lentinellic acid was dissolved in 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal
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standard. The solution was transferred to a 5 mm NMR tube.

Protocol 1: ¹H NMR (Proton NMR)

Spectrometer Setup: The experiment was performed on a 500 MHz spectrometer.

Acquisition Parameters:

Pulse Program: zg30

Spectral Width (SW): 12 ppm

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 3.4 s

Processing: The Free Induction Decay (FID) was Fourier transformed with a line broadening

of 0.3 Hz. The spectrum was phased and baseline corrected. The chemical shifts were

referenced to the TMS signal at 0.00 ppm.

Protocol 2: ¹³C NMR (Carbon NMR)

Spectrometer Setup: A 125 MHz spectrometer was used.

Acquisition Parameters:

Pulse Program: zgpg30 (proton decoupled)

Spectral Width (SW): 220 ppm

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.2 s
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Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The

spectrum was phased and baseline corrected, and chemical shifts were referenced to the

CDCl₃ solvent peak at 77.16 ppm.

Protocol 3: COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

Acquisition Parameters:

Pulse Program: cosygpqf

Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.

Data Points (TD): 2048 (F2) x 256 (F1)

Number of Scans (NS): 4

Relaxation Delay (D1): 1.5 s

Processing: The data was processed using a sine-squared window function in both

dimensions before Fourier transformation.

Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify one-bond correlations between protons and carbons.

Acquisition Parameters:

Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs. CH₂ differentiation)

Spectral Width (SW): 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C)

Data Points (TD): 1024 (F2) x 256 (F1)

Number of Scans (NS): 8

Relaxation Delay (D1): 1.5 s
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Processing: The data was processed with a sine-squared window function in both

dimensions.

Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial

for connecting spin systems.

Acquisition Parameters:

Pulse Program: hmbcgplpndqf

Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

Data Points (TD): 2048 (F2) x 512 (F1)

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Long-range coupling delay optimized for 8 Hz.

Processing: The data was processed using a sine-squared window function in both

dimensions.

Protocol 6: NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close in space (through-space interactions), which is

critical for determining the relative stereochemistry.

Acquisition Parameters:

Pulse Program: noesygpph

Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.

Data Points (TD): 2048 (F2) x 256 (F1)

Number of Scans (NS): 16
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Relaxation Delay (D1): 2.0 s

Mixing Time (d8): 500 ms

Processing: The data was processed using a sine-squared window function in both

dimensions.

Visualizations
The following diagrams illustrate the workflow for structure elucidation and the key NMR

correlations.
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Caption: Workflow for Lentinellic acid structure elucidation.
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Caption: Key HMBC correlations for Lentinellic acid.
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Caption: Key NOESY correlations for stereochemistry.

Disclaimer: The NMR data presented in this document is hypothetical and intended for

illustrative purposes to demonstrate the application of NMR spectroscopy in the structure

elucidation of complex natural products like Lentinellic acid. The chemical shifts, coupling

constants, and correlations are based on typical values for similar structural motifs.
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To cite this document: BenchChem. [Application Notes & Protocols: Elucidation of the
Structure of Lentinellic Acid Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15567623#nmr-spectroscopy-
techniques-for-lentinellic-acid-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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